![molecular formula C24H25N5O4 B2796951 6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-72-2](/img/structure/B2796951.png)
6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a purine imidazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially give this compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a purine imidazole ring, which is a bicyclic structure containing four nitrogen atoms. Attached to this ring are a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially influence the compound’s reactivity and other properties .Aplicaciones Científicas De Investigación
Synthesis of Purine Analogs
Research in synthetic chemistry has led to the development of methods for synthesizing purine analogs, which are important for various biomedical applications. The synthesis involves complex reactions, such as base-catalyzed cyclization and reactions with ketones, to obtain carbamoylpurines and dihydropurines, showcasing the versatility of imidazole derivatives in synthetic chemistry (Alves, Proença, & Booth, 1994).
Novel Formation of Tricyclic Imidazoles
Another research area explores the reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles. This highlights the potential for creating new molecular scaffolds for chemical and pharmaceutical research (Mitsuhashi et al., 1982).
Photo-induced Autorecycling Oxidation
Imidazole derivatives have also been utilized in photo-induced autorecycling oxidation of amines, demonstrating their utility in synthetic organic transformations and the potential for developing environmentally friendly chemical processes (Nitta et al., 2005).
Photochromism in Imidazoles
The study of imidazole dimers has revealed their photochromic properties, which could have applications in the development of photoresponsive materials. Such materials have potential uses in information storage and molecular switches (Bai et al., 2010).
Antibacterial Properties
Research has also delved into synthesizing compounds with potential antibacterial properties, showcasing the broader applicability of imidazole derivatives in seeking new antibacterial agents (Nigam, Saharia, & Sharma, 1982).
Cytotoxic Activity
The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving imidazole derivatives, has demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry (Deady et al., 2003).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-6-5-7-16(12-15)14-29-22(30)20-21(26(2)24(29)31)25-23-27(10-11-28(20)23)18-13-17(32-3)8-9-19(18)33-4/h5-9,12-13H,10-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZFESVWDSUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)OC)OC)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

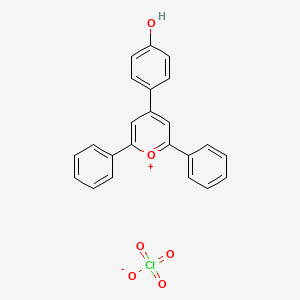
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)
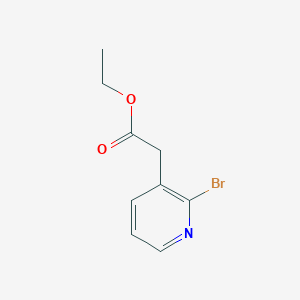
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
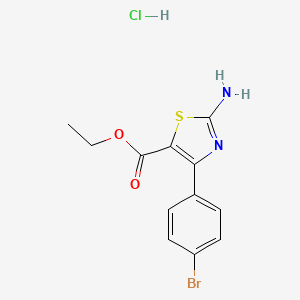

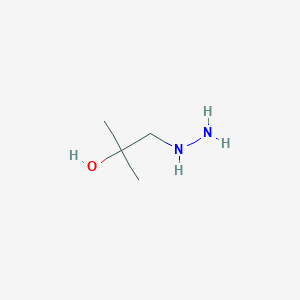
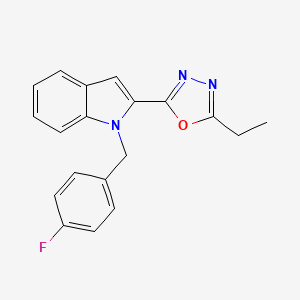


![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)